molecular formula C7H11NO3 B8353074 Methyl 7-Amino-3-oxa-5-heptynoate

Methyl 7-Amino-3-oxa-5-heptynoate

Cat. No.: B8353074
M. Wt: 157.17 g/mol
InChI Key: XTUVVPROGMYSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-Amino-3-oxa-5-heptynoate is a synthetic organic compound characterized by a unique structure combining an amino group (-NH₂), an ether (oxa) linkage, and an alkyne (C≡C) within a methyl ester framework. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of methylphenidate derivatives, which are central nervous system stimulants . Its structural features, including the electron-deficient alkyne and polar functional groups, contribute to its reactivity in catalytic processes and cycloaddition reactions. Patents highlight its role in stereoselective syntheses, where its configuration influences the enantiomeric purity of final drug products like dexmethylphenidate hydrochloride .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-(4-aminobut-2-ynoxy)acetate

InChI

InChI=1S/C7H11NO3/c1-10-7(9)6-11-5-3-2-4-8/h4-6,8H2,1H3

InChI Key

XTUVVPROGMYSNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC#CCN

Origin of Product

United States

Comparison with Similar Compounds

8-O-Acetylshanzhiside Methyl Ester

  • Structure : A cyclic methyl ester with acetyl and hydroxyl groups attached to a glycoside backbone .
  • Applications: Used as a reference standard in pharmacological research and as an intermediate in fine chemicals. Unlike this compound, it is derived from natural sources (e.g., plants) and lacks alkyne or amino groups, limiting its utility in synthetic drug pathways .
  • Reactivity : Hydroxyl and acetyl groups dominate its reactivity, favoring ester hydrolysis over alkyne-based reactions.

Methyl 2-Benzoylamino-3-oxobutanoate

  • Structure: Features a benzoylamino group and a ketone adjacent to the ester .
  • Applications: Employed in heterocyclic synthesis (e.g., pyrazoles) via condensation reactions. Unlike this compound, its planar aromatic moiety enhances π-π stacking in crystal engineering.
  • Reactivity : The ketone group facilitates nucleophilic additions, while the absence of an alkyne limits participation in click chemistry.

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester isolated from plant resins, with a fused tricyclic framework .
  • Applications: Primarily studied in natural product chemistry and materials science. Its rigidity contrasts with the linear flexibility of this compound, making it less suitable for flexible drug scaffolds.
  • Reactivity: The conjugated diene system participates in Diels-Alder reactions, unlike the alkyne in this compound.

Comparative Data Table

Property This compound 8-O-Acetylshanzhiside Methyl Ester Methyl 2-Benzoylamino-3-oxobutanoate
Functional Groups Amino, ether, alkyne, ester Acetyl, hydroxyl, glycoside, ester Benzoylamino, ketone, ester
Reactivity Highlights Alkyne cycloaddition, amine acylation Ester hydrolysis, glycosidation Ketone condensation, aromatic coupling
Pharmaceutical Role Intermediate for CNS stimulants Reference standard, supplement ingredient Heterocyclic precursor
Synthetic Flexibility High (modular alkyne/amine) Low (complex natural derivative) Moderate (aromatic versatility)
Key Reference

Industrial Relevance

Patents emphasize this compound’s role in cost-effective methylphenidate production, whereas analogs like sandaracopimaric acid methyl ester are niche materials in resin chemistry .

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